7-Bromo-5-methoxybenzofuran

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

7-Bromo-5-methoxybenzofuran (CAS 90484-47-2) is the direct precursor for Brofaromine—a reversible MAO-A inhibitor with 200-fold selectivity over MAO-B. The 7-bromo,5-methoxy substitution pattern is pharmacophorically essential; isomeric variants (5-Br,7-OMe; 2-Br,5-OMe; 3-Br,5-OMe) are not direct replacements and yield divergent cross-coupling reactivity and SAR. Halogenation at C7 enhances BChE inhibition for Alzheimer's programs, while the bromine handle enables Pd-catalyzed diversification (Suzuki, Heck, Sonogashira). Procure the exact regioisomer for reproducible medicinal chemistry and MOR agonist design.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 90484-47-2
Cat. No. B1291634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxybenzofuran
CAS90484-47-2
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CO2)Br
InChIInChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3
InChIKeyWKGVJRCYYJKXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methoxybenzofuran (CAS 90484-47-2): A Strategic Benzofuran Scaffold for Pharmaceutical and Chemical Synthesis


7-Bromo-5-methoxybenzofuran (CAS 90484-47-2) is a brominated benzofuran derivative with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It serves as a crucial building block in medicinal chemistry due to its benzofuran core, a privileged scaffold found in numerous bioactive molecules [1]. The strategic placement of a bromine atom at the 7-position and a methoxy group at the 5-position provides distinct chemical properties and a synthetic handle for further functionalization via cross-coupling reactions, enabling its use as a key intermediate in the synthesis of complex pharmaceuticals, including the monoamine oxidase inhibitor Brofaromine [2].

Why 7-Bromo-5-methoxybenzofuran Cannot Be Casually Substituted with Other Bromo-methoxybenzofuran Isomers


The precise position of substituents on the benzofuran ring is not a trivial detail; it fundamentally dictates the compound's electronic properties, reactivity, and biological target interaction. Swapping 7-Bromo-5-methoxybenzofuran with isomers like 5-Bromo-7-methoxybenzofuran, 2-Bromo-5-methoxybenzofuran, or 3-Bromo-5-methoxybenzofuran is not a direct replacement. These structural isomers present different steric hindrance and electronic distribution, which leads to divergent outcomes in cross-coupling reactions and drastically altered structure-activity relationships (SAR) in biological contexts [1]. The unique 7-bromo, 5-methoxy arrangement is specifically required as a key pharmacophoric element or synthetic intermediate, as evidenced by its role in the synthesis of Brofaromine and its demonstrated influence on enzyme inhibition potency [2][3].

Quantitative Differentiation Evidence for 7-Bromo-5-methoxybenzofuran (90484-47-2) Against Close Analogs


MAO-A Inhibition Potency and Selectivity in Brofaromine vs. Other MAO Inhibitors

7-Bromo-5-methoxybenzofuran is the core scaffold of Brofaromine, a reversible monoamine oxidase A (MAO-A) inhibitor. The quantitative data on Brofaromine's activity directly reflects the value of this specific benzofuran substitution pattern. Brofaromine inhibits MAO-A with an IC50 of 5 nM in rat brain homogenate, demonstrating high potency [1]. Its selectivity for MAO-A over MAO-B is crucial; the IC50 against MAO-B is 1,000 nM in the same assay, yielding a selectivity index of 200-fold [1]. This compares favorably to older, irreversible MAO inhibitors like phenelzine, which lack this selectivity and are associated with greater side effect profiles.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

In Vivo Antinociceptive Potency: Halogen Substitution at 7-Position Enhances MOR Agonism

In a study exploring mu opioid receptor (MOR) ligands, the impact of different substituents at the benzofuran 3'-position (analogous to the core structure) on in vivo antinociception was quantified. For compounds in the 6β-configuration, the halogen-substituted derivatives (Br and Cl) exhibited significantly higher potency than the methyl-substituted analog. Specifically, the brominated derivative (Compound 8) showed an ED50 of 0.94 mg/kg, while the methylated derivative (Compound 10) had an ED50 of 11.66 mg/kg, representing a more than 10-fold difference in potency [1].

Opioid Receptor Pharmacology Pain Research In Vivo Efficacy

Enhanced Cholinesterase Inhibition Through Halogenation at the Benzofuran 7-Position

A study on hydroxylated 2-phenylbenzofuran derivatives demonstrated that the introduction of a halogen at the 7-position of the benzofuran scaffold significantly improves enzyme inhibitory activity. The authors state that the "simultaneous introduction of halogen at position 7 of the benzofuran scaffold resulted in an improved inhibitory activity against the enzyme" (butyrylcholinesterase, BChE) [1]. While the study does not provide a direct IC50 comparison for 7-Bromo-5-methoxybenzofuran, it establishes a clear SAR trend: 7-halogenation is a key structural modification for enhancing potency against cholinesterase targets, which are relevant for Alzheimer's disease research.

Cholinesterase Inhibitors Alzheimer's Disease Medicinal Chemistry

Validated Application Scenarios for Procuring 7-Bromo-5-methoxybenzofuran


Synthesis of Potent and Selective Monoamine Oxidase A (MAO-A) Inhibitors

This compound is the direct precursor for synthesizing Brofaromine and related piperidine derivatives. Its procurement is essential for medicinal chemistry programs aimed at developing next-generation, reversible MAO-A inhibitors for the treatment of depression and anxiety disorders. The 200-fold selectivity for MAO-A over MAO-B, as evidenced by the Brofaromine data, provides a clear therapeutic advantage to pursue [1].

Development of Novel Mu Opioid Receptor (MOR) Modulators for Pain Management

Based on SAR studies showing a >10-fold increase in in vivo potency for brominated benzofuran derivatives over their methylated counterparts, 7-Bromo-5-methoxybenzofuran is a privileged starting material for designing potent MOR agonists [2]. Procuring this scaffold allows researchers to build upon validated SAR to create novel analgesics with potentially improved efficacy and safety profiles.

Investigating Cholinesterase Inhibitors for Neurodegenerative Diseases

The established SAR demonstrating that halogenation at the 7-position of the benzofuran core enhances butyrylcholinesterase (BChE) inhibitory activity makes 7-Bromo-5-methoxybenzofuran a rational choice for building libraries of compounds targeting Alzheimer's disease [3]. Its specific substitution pattern aligns directly with this activity-enhancing trend, making it a more promising intermediate than non-halogenated or differently substituted isomers.

Cross-Coupling and Diversification in Parallel Synthesis

The bromine atom at the 7-position provides a robust and versatile handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The adjacent methoxy group at the 5-position can influence the electronic properties of the ring, potentially directing the regioselectivity of subsequent functionalizations. This specific arrangement is different from other isomers (e.g., 5-Br, 7-OMe) and offers a unique reactivity profile for generating diverse compound libraries in drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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